molecular formula C13H11NO3 B12481761 N-(2-oxo-2-phenylethyl)furan-2-carboxamide

N-(2-oxo-2-phenylethyl)furan-2-carboxamide

Cat. No.: B12481761
M. Wt: 229.23 g/mol
InChI Key: QSFXWGPCQJJJNT-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenylethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The structure of this compound includes a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group attached to a phenylethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-phenylethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-oxo-2-phenylethylamine. This reaction can be carried out under various conditions, including the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor . The reaction conditions often involve heating and the use of solvents like THF (tetrahydrofuran).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of amide synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carbonyl group in the phenylethyl moiety can be reduced to an alcohol.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

N-(2-oxo-2-phenylethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and the carboxamide group can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2-phenylethyl)furan-2-carboxamide is unique due to its specific structure, which combines a furan ring with a phenylethyl moiety This combination imparts distinct chemical and biological properties that differentiate it from other furan derivatives

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

N-phenacylfuran-2-carboxamide

InChI

InChI=1S/C13H11NO3/c15-11(10-5-2-1-3-6-10)9-14-13(16)12-7-4-8-17-12/h1-8H,9H2,(H,14,16)

InChI Key

QSFXWGPCQJJJNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=CO2

Origin of Product

United States

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